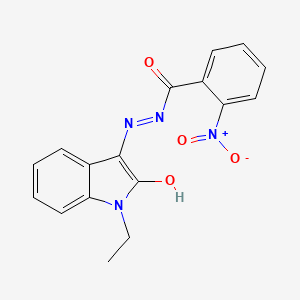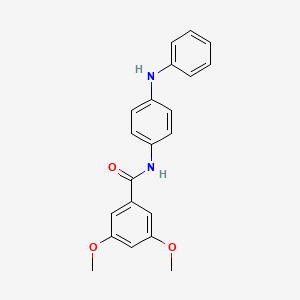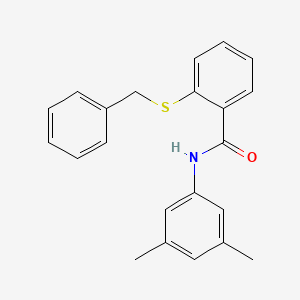![molecular formula C15H17N5O2 B5883339 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine, also known as NBMPR, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.
作用机制
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into the cell. This leads to the accumulation of nucleosides in the extracellular space, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The accumulation of nucleosides in the extracellular space can have various physiological and biochemical effects. For example, it can lead to the activation of purinergic receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response. In addition, the accumulation of nucleosides can also lead to the inhibition of adenosine deaminase, which is involved in the metabolism of adenosine.
实验室实验的优点和局限性
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is a potent and specific inhibitor of nucleoside transporters, which makes it a valuable tool for studying the role of nucleoside transporters in various physiological and pathological processes. However, this compound also has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for studying the function of large membrane proteins. In addition, this compound may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine. One direction is to study the role of nucleoside transporters in various pathological processes such as cancer and inflammation. Another direction is to develop more potent and specific inhibitors of nucleoside transporters. Finally, the development of new methods for studying the function of membrane proteins may also lead to new insights into the role of nucleoside transporters in physiological and pathological processes.
Conclusion:
In conclusion, this compound is a potent inhibitor of nucleoside transporters that has been extensively studied for its scientific research applications. It has several advantages for lab experiments, but also has some limitations. The study of this compound has led to new insights into the role of nucleoside transporters in various physiological and pathological processes, and there are several future directions for the study of this compound.
合成方法
The synthesis of 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine involves several steps. First, 3-nitrobenzyl chloride is reacted with piperazine to form 4-(3-nitrobenzyl)-1-piperazine. This intermediate is then reacted with 2-chloropyrimidine to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine has been used extensively in scientific research for its ability to inhibit nucleoside transporters. Nucleoside transporters are membrane proteins that are responsible for the uptake of nucleosides into cells. Inhibition of nucleoside transporters can lead to the accumulation of nucleosides in the extracellular space, which can have various physiological and biochemical effects.
属性
IUPAC Name |
2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-20(22)14-4-1-3-13(11-14)12-18-7-9-19(10-8-18)15-16-5-2-6-17-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJWHNLYVYZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)


![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
